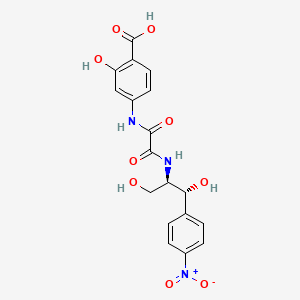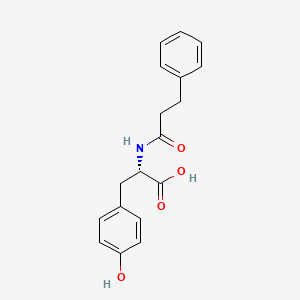
N(beta)-Phenylpropionyltyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(beta)-Phenylpropionyltyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpropionyl group attached to the beta position of the amino acid tyrosine. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(beta)-Phenylpropionyltyrosine typically involves the acylation of tyrosine with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
N(beta)-Phenylpropionyltyrosine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.
Reduction: The carbonyl group in the phenylpropionyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenylpropionic acid derivatives.
Reduction: Phenylpropionyl alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学研究应用
N(beta)-Phenylpropionyltyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism by which N(beta)-Phenylpropionyltyrosine exerts its effects is primarily through its interaction with specific molecular targets. The phenylpropionyl group can interact with hydrophobic pockets in proteins, altering their function. Additionally, the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further modulating protein activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N(alpha)-Phenylpropionyltyrosine: Similar structure but with the phenylpropionyl group attached to the alpha position.
Phenylalanine derivatives: Compounds with a phenyl group attached to the amino acid phenylalanine.
Tyrosine derivatives: Various compounds with modifications on the tyrosine residue.
Uniqueness
N(beta)-Phenylpropionyltyrosine is unique due to the specific positioning of the phenylpropionyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
74717-57-0 |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-15-9-6-14(7-10-15)12-16(18(22)23)19-17(21)11-8-13-4-2-1-3-5-13/h1-7,9-10,16,20H,8,11-12H2,(H,19,21)(H,22,23)/t16-/m0/s1 |
InChI 键 |
MCWLXSHTRCIDDZ-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
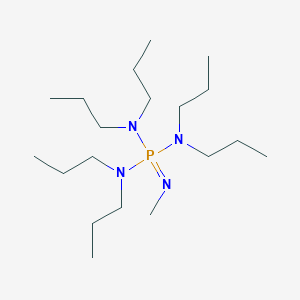
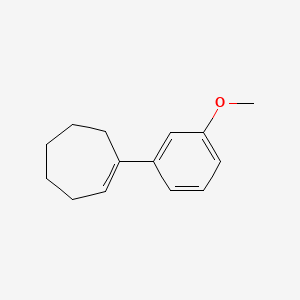
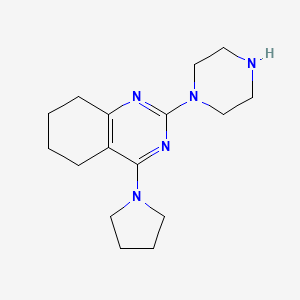
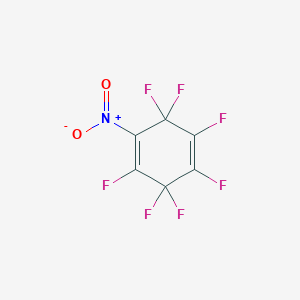



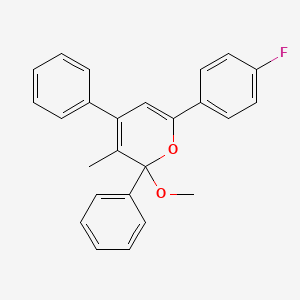
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
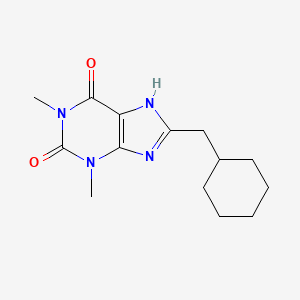
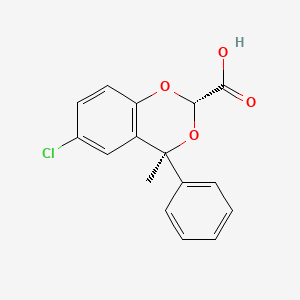
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)
